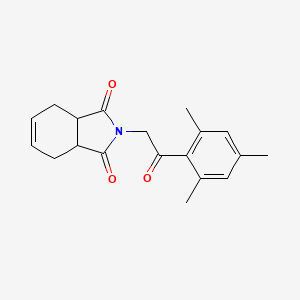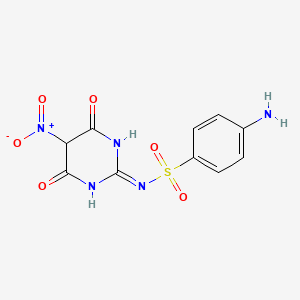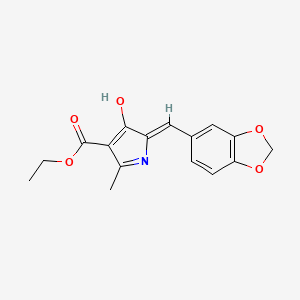![molecular formula C17H21NO2 B6135846 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Meldrum's acid derivative and has a unique structure that makes it an attractive target for synthesis and study.
Mechanism of Action
The mechanism of action of 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is not fully understood. However, it is believed that this compound can interact with metal ions and form stable complexes, which can then be detected using fluorescence spectroscopy. This interaction is thought to be due to the presence of the butylamino and phenyl groups in the molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. However, studies have shown that this compound is non-toxic and does not have any significant effects on cell viability or proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione in lab experiments is its ease of synthesis and purification. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione. One area of interest is in the development of new synthetic methods for this compound and its derivatives. Another area of research is in the application of this compound in the field of organic electronics, where it can be used to develop new materials for electronic devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in biological systems.
In conclusion, 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione is a compound with significant potential for scientific research in various fields. Its unique structure and properties make it an attractive target for synthesis and study. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Synthesis Methods
The synthesis of 2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione can be achieved through various methods. One of the most commonly used methods is the reaction between Meldrum's acid and butylamine. This reaction is catalyzed by a base such as sodium hydroxide and yields the desired product. Other methods include the use of different amines and substituting the phenyl group with other aromatic rings.
Scientific Research Applications
2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics, where this compound can be used as a building block for the synthesis of organic semiconductors. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
2-(butyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-2-3-9-18-12-15-16(19)10-14(11-17(15)20)13-7-5-4-6-8-13/h4-8,12,14,19H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLSMNEPNNBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(CC(CC1=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(Butylamino)methylene]-5-phenyl-1,3-cyclohexanedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6135766.png)
![6-(2-fluorophenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6135782.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B6135787.png)

![3-(3,4-dihydroxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6135790.png)
![7-(2-fluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6135797.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6135802.png)
![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6135809.png)

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135813.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B6135817.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)

